molecular formula C12H21N3S B1385853 1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine CAS No. 1083201-70-0

1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine

Cat. No. B1385853
M. Wt: 239.38 g/mol
InChI Key: JFJACYUTQSMDQE-UHFFFAOYSA-N
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Description

“1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine” is a compound that contains a thiazole ring. Thiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of such compounds often involves the combination of thiazole and other groups. For instance, a study synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

  • Scientific Field: Drug Discovery

    • Application Summary : This compound could be used in drug discovery, particularly in the development of new treatments .
    • Results or Outcomes : While specific results or outcomes were not found, the use of such compounds in drug discovery could potentially lead to the development of new treatments for various diseases .
  • Scientific Field: Doping Controls

    • Application Summary : The compound could potentially be used in doping controls .
    • Results or Outcomes : The presence of the compound could indicate the use of prohibited substances in sports .
  • Scientific Field: Click Chemistry

    • Application Summary : This compound could potentially be used as a ligand in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry .
    • Methods of Application : The compound would be used to stabilize copper (I) and enhance its catalytic effect in the azide-acetylene cycloaddition .
    • Results or Outcomes : The use of this compound could dramatically accelerate reaction rates and suppress cell cytotoxicity, making it desirable for bioconjugation in diverse chemical biology experiments .
  • Scientific Field: Bioconjugation

    • Application Summary : The compound could be used in bioconjugation, a process that involves joining two biomolecules together .
    • Methods of Application : This would involve using the compound as a ligand in a click chemistry reaction to join two biomolecules together .
    • Results or Outcomes : The use of this compound could enhance the efficiency of bioconjugation processes .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : This compound could be used in medicinal chemistry, particularly in the development of new treatments .
    • Results or Outcomes : While specific results or outcomes were not found, the use of such compounds in drug discovery could potentially lead to the development of new treatments for various diseases .
  • Scientific Field: Environmental Science

    • Application Summary : The compound could potentially be used in environmental science .
    • Results or Outcomes : The presence of the compound could indicate environmental contamination .

properties

IUPAC Name

4-tert-butyl-2-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3S/c1-12(2,3)10-9-16-11(14-10)8-15-6-4-13-5-7-15/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJACYUTQSMDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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